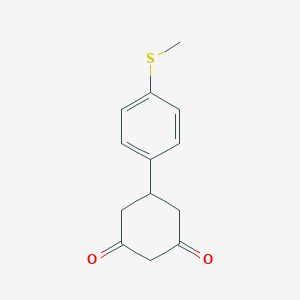

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione

描述

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 4-methylsulfanyl-phenyl group and two keto groups at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione typically involves the reaction of 4-methylsulfanyl-benzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the keto groups can yield the corresponding alcohols.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. Research shows that derivatives of cyclohexane-1,3-dione can be modified to enhance their anticancer activity. For instance, modifications involving the introduction of heterocycles have led to compounds with significant cytotoxicity against human cancer cell lines such as nasopharyngeal carcinoma and glioma .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets associated with cancer progression. A study identified a series of derivatives that act as potential inhibitors of the c-Met protein, which is implicated in non-small cell lung cancer (NSCLC) growth. The research utilized computational methods to optimize these compounds for improved efficacy against NSCLC .

Case Study: Synthesis and Testing

One notable study synthesized several derivatives from cyclohexane-1,3-dione and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced the compounds' effectiveness, with some achieving IC50 values below 1 nM against targeted receptors .

Agricultural Applications

Herbicidal Properties

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has demonstrated herbicidal activity, particularly in controlling undesirable grasses in broad-leaved crops. This application is critical for agricultural practices aiming to enhance crop yield while minimizing the impact on desirable plant species .

Mechanism of Action

The herbicidal action is attributed to the ability of these compounds to disrupt metabolic processes in target plants while being less harmful to crops. This selectivity is crucial for integrated pest management strategies that aim to control weeds without adversely affecting crop health .

Case Study: Field Trials

Field trials have shown that formulations containing cyclohexane-1,3-dione derivatives effectively reduce weed populations in various crop settings. These trials provide empirical evidence supporting the use of such compounds as environmentally friendly alternatives to traditional herbicides .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have introduced more efficient synthetic routes that minimize by-products and improve yields .

Chemical Characterization

Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into the molecular framework and help in understanding the relationship between structure and biological activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High cytotoxicity against NSCLC cell lines |

| Protein inhibition (c-Met) | Identified lead compounds for drug development | |

| Agricultural Science | Herbicides | Effective control of undesirable grasses |

| Crop protection | Selective action with minimal crop damage | |

| Synthesis | Multi-step synthesis | Improved yields through optimized pathways |

作用机制

The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .

相似化合物的比较

2-(4-Methylsulfonyl-phenyl)-indole derivatives: These compounds share the methylsulfonyl-phenyl group and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.

Indole-3-acetic acid: Although structurally different, this compound also demonstrates significant biological activity and is used in various research applications.

Uniqueness: 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its dual keto groups and the presence of a methylsulfanyl group make it a versatile compound for further chemical modifications and applications.

生物活性

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and synthesis methods.

Overview of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The core structure allows for modifications that can enhance biological activity. The compound , this compound, incorporates a methylthio group which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit promising anticancer activity. For instance, research indicates that several synthesized compounds derived from cyclohexane-1,3-dione show significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, as well as colorectal and gastric cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| H460 (NSCLC) | 2.5 |

| A549 (NSCLC) | 3.0 |

| HT29 (Colorectal) | 4.0 |

| MKN-45 (Gastric) | 5.0 |

| U87MG (Glioma) | 6.0 |

| SMMC-7721 (Hepatocellular) | 7.5 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane-1,3-dione derivatives is closely linked to their structural modifications. The presence of specific functional groups can significantly enhance or diminish their anticancer properties. In the case of this compound, the methylthio group at the para position may enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins involved in cancer proliferation .

Quantitative Structure–Activity Relationship (QSAR)

Quantitative structure–activity relationship modeling has been employed to predict the biological activity based on molecular descriptors. For instance, a study utilized a feed-forward neural network model to correlate structural features with biological activity against NSCLC cell lines . Key molecular descriptors influencing activity included:

- Lipophilicity

- Molecular weight

- Hydrogen bond donors/acceptors

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized several derivatives of cyclohexane-1,3-dione and evaluated their cytotoxic effects against human cancer cell lines. Among the tested compounds, those with electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups . Specifically, the compound this compound was among those demonstrating significant inhibition against various cancer types.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that cyclohexane-1,3-dione derivatives may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways such as PI3K/Akt and MAPK . This suggests a multifaceted approach to their anticancer activity.

化学反应分析

Oxidation Reactions

The methylsulfanyl (S-methyl) group is susceptible to oxidation, forming sulfoxide and sulfone derivatives.

Mechanistic Insight :

-

Sulfur’s lone pair facilitates electrophilic attack by peroxides or peracids.

-

Steric hindrance from the phenyl group slows reaction kinetics compared to aliphatic thioethers .

Reduction Reactions

The cyclohexane-1,3-dione core undergoes selective reduction under controlled conditions.

Mechanistic Insight :

Substitution Reactions

The methylsulfanyl group participates in nucleophilic substitution (SN2) reactions.

Mechanistic Insight :

Cycloaddition and Ring-Opening Reactions

The dione moiety participates in cycloaddition with dienes and enophiles.

Mechanistic Insight :

Photochemical and Thermal Reactions

Under UV light or heat, the compound undergoes structural rearrangements.

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

属性

IUPAC Name |

5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNFZFHZOFLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433811 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-74-5 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。